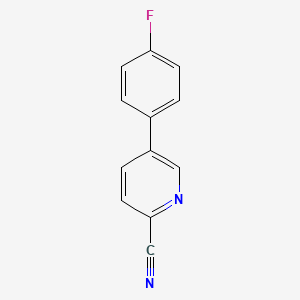

5-(4-Fluorophenyl)pyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUPEPKKYIXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661732 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-75-0 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 5-(4-fluorophenyl)pyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its optimized synthesis via the Suzuki-Miyaura cross-coupling reaction, detailing a field-proven protocol with explanations for key experimental choices. Furthermore, this document consolidates the compound's critical physicochemical and spectroscopic properties. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable molecular scaffold. The presence of the 5-aryl-2-cyanopyridine motif is a hallmark of numerous biologically active agents, and the strategic incorporation of a fluorine atom often enhances metabolic stability and target affinity, making this compound a pivotal building block in modern drug discovery.[1]

Introduction: The Strategic Value of the 5-Aryl-2-Cyanopyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to act as a hydrogen bond acceptor and improve the aqueous solubility of drug candidates. When functionalized at the 2-position with a nitrile group and at the 5-position with an aryl substituent, it forms the 5-aryl-2-cyanopyridine core—a structure found in numerous inhibitors of key biological targets, including kinases.[2]

The subject of this guide, this compound, incorporates an additional strategic element: a para-fluorine atom on the phenyl ring. The use of fluorine in medicinal chemistry is a well-established strategy to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa), fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improve Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing potency.

This guide offers an in-depth examination of the synthesis and fundamental properties of this high-value compound, providing a robust foundation for its application in research and development.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This powerful palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[3]

Mechanistic Rationale and Component Selection

The Suzuki reaction couples an organoboron species (in this case, a boronic acid) with an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Choice of Starting Materials:

-

Pyridine Component: 5-Bromopyridine-2-carbonitrile is the ideal starting material. While chloro-pyridines can be used, the C-Br bond is more reactive towards oxidative addition to the Pd(0) catalyst, often requiring less forcing conditions than a C-Cl bond.[3]

-

Aryl Component: (4-Fluorophenyl)boronic acid is commercially available, stable, and relatively non-toxic, making it an excellent coupling partner.

-

-

Catalyst System:

-

Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used pre-catalyst that readily enters the catalytic cycle.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[6][7] It facilitates the transmetalation step by forming a more nucleophilic boronate species, which then transfers the fluorophenyl group to the palladium center.

-

Solvent: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is employed. This system effectively dissolves both the organic substrates and the inorganic base, facilitating interaction between all components.

-

Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the logical workflow for the synthesis, from reagent preparation to product isolation.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromopyridine-2-carbonitrile (1.0 eq.), (4-fluorophenyl)boronic acid (1.1-1.2 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Through the condenser, add degassed solvents, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water, via cannula or syringe.[7] The solvent should be degassed beforehand by bubbling with nitrogen for 20-30 minutes to remove dissolved oxygen.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromopyridine-2-carbonitrile is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc). Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. The key properties are summarized below.

General Properties

| Property | Value | Source(s) |

| CAS Number | 914349-75-0 | [8][9] |

| Molecular Formula | C₁₂H₇FN₂ | [8][9] |

| Molecular Weight | 198.20 g/mol | [9] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥95-98% | [8][10] |

| Synonyms | 5-(4-Fluorophenyl)picolinonitrile | [8] |

| Storage | Store at room temperature | [9] |

Key Spectroscopic Signatures

While detailed spectra should be acquired for each synthesized batch, the following are characteristic signatures for structural confirmation:

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.

-

¹H NMR Spectroscopy: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Protons on the fluorophenyl ring will exhibit coupling to the ¹⁹F nucleus, resulting in characteristic splitting patterns (doublets of doublets).

-

¹⁹F NMR Spectroscopy: A single resonance for the fluorine atom will be observed, providing definitive evidence of its incorporation.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound (C₁₂H₇FN₂).

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable building block for drug discovery and materials science. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its preparation on a laboratory scale. Its unique combination of a fluorinated aryl group and a cyanopyridine core makes it an attractive scaffold for developing novel therapeutic agents with potentially enhanced ADME properties and target engagement. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

References

-

914349-75-0|this compound. BIOFOUNT. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

-

A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

-

5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one. PubChem. [Link]

-

Pyridine-2-carbonitrile. PubChem. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

-

5-(4-Chlorophenyl)-2-fluoropyridine. PubMed Central. [Link]

-

Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. PubMed. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

-

5-[(2-Amino-4-chlorophenyl)amino]pyridine-2-carbonitrile. PubChem. [Link]

- Preparation method of fluoropyridine compounds.

-

Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 914349-75-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. This compound, 95+% CAS#: [m.chemicalbook.com]

"physicochemical properties of 5-(4-Fluorophenyl)pyridine-2-carbonitrile"

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. The journey from a promising "hit" to a viable clinical candidate is profoundly influenced by its physicochemical properties.[1][2][3] These characteristics—spanning solubility, lipophilicity, ionization, and molecular structure—govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] An early and thorough understanding of these properties is therefore not merely an academic exercise but a critical step in mitigating late-stage attrition and designing effective, safe therapeutics.[1][5]

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry. The fluorophenyl group is a common bioisostere used to enhance metabolic stability and binding affinity, while the pyridine-2-carbonitrile scaffold is present in numerous biologically active molecules. This document will delve into the predicted and experimental characterization of its core physicochemical properties, offering both field-proven insights and detailed methodologies for its empirical analysis.

Molecular and Structural Fundamentals

The foundational step in characterizing any chemical entity is to define its precise molecular structure and composition. This compound is a bi-aryl system composed of a fluorinated phenyl ring linked to a cyanopyridine core.

| Property | Value | Source |

| Chemical Formula | C₁₂H₇FN₂ | [6][7] |

| Molecular Weight | 198.20 g/mol | [6][7] |

| CAS Number | 914349-75-0 | [8] |

| Canonical SMILES | C1=CC(=CC=C1F)C2=CN=C(C=C2)C#N | N/A |

| InChI Key | KALUPEPKKYIXDT-UHFFFAOYSA-N | [8] |

Predicted Physicochemical Profile

Quantitative Structure-Property Relationship (QSPR) models and computational algorithms provide valuable, rapid estimations of a molecule's properties, guiding initial experimental design and prioritization.[9][10] The following table summarizes the predicted properties for this compound.

| Predicted Property | Value | Significance in Drug Development | Source |

| Boiling Point | 359.5 ± 32.0 °C | Indicates low volatility and thermal stability. | [6] |

| Density | 1.25 ± 0.1 g/cm³ | Relevant for formulation and process chemistry. | [6] |

| pKa (Pyridine Nitrogen) | -1.05 ± 0.11 | The pyridine nitrogen is predicted to be extremely weakly basic due to the strong electron-withdrawing effect of the adjacent nitrile group. This implies the molecule will be neutral over the entire physiological pH range, which can favor membrane permeability. | [6] |

| LogP (XLogP3) | ~2.4 - 2.8 | This predicted value suggests moderate lipophilicity, often a desirable trait for balancing aqueous solubility with cell membrane permeability.[11][12] | N/A |

Spectroscopic and Structural Elucidation

While specific experimental spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its spectroscopic fingerprint based on well-established principles and data from analogous structures.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups. The predicted spectrum of this compound would be distinguished by the following absorptions:

-

C≡N (Nitrile) Stretch: A sharp, strong band around 2220-2230 cm⁻¹ . The presence of this band is a definitive marker for the nitrile group.[13]

-

Aromatic C-H Stretch: One or more bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[16]

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1610 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

-

C-F Stretch: A very strong, distinct band in the 1210-1250 cm⁻¹ region, indicative of the aryl-fluoride bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed insight into the molecular skeleton.

-

¹H NMR: The proton spectrum in a solvent like CDCl₃ is expected to show:

-

Fluorophenyl Protons (4H): Two sets of signals appearing as multiplets or "doublets of doublets" between δ 7.1-7.8 ppm . The protons ortho to the fluorine will show coupling to ¹⁹F.

-

Pyridine Protons (3H): Three distinct signals in the aromatic region (δ 7.8-8.9 ppm ). The proton adjacent to the nitrogen (at position 6) will likely be the most downfield.

-

-

¹³C NMR: The carbon spectrum would reveal all 12 unique carbon environments:

-

Nitrile Carbon (C≡N): A signal around δ 115-120 ppm .

-

Fluorinated Carbon (C-F): A large doublet (due to ¹JCF coupling) around δ 160-165 ppm .

-

Aromatic Carbons: Multiple signals between δ 120-155 ppm .

-

-

¹⁹F NMR: A single resonance is expected, as there is only one fluorine atom in the molecule.[14][17]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition with high precision.

-

Expected Exact Mass [M+H]⁺: 199.0666 (for C₁₂H₈FN₂⁺). This value is crucial for confirming the identity of the synthesized compound.

Key Experimental Methodologies

To move beyond prediction, empirical measurement is essential. The following sections detail standard operating procedures for determining the critical physicochemical properties of novel compounds like this compound.

Determination of Aqueous Solubility

Causality: Aqueous solubility is a prerequisite for absorption and distribution.[10] Poor solubility is a leading cause of failure for orally administered drug candidates. Both kinetic and thermodynamic solubility assays provide crucial, albeit different, insights. Kinetic solubility measures the solubility of a compound dissolving from a solid DMSO stock, mimicking high-throughput screening conditions, while thermodynamic solubility represents the true equilibrium state.[18]

Step-by-Step Protocol (Thermodynamic Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile) and determine the concentration of the compound using a pre-calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Calculation: The measured concentration represents the thermodynamic solubility in mg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

Caption: Shake-flask method for thermodynamic solubility.

Determination of Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[5] The distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP) for ionizable compounds, though for a non-ionizable molecule like this compound, LogP and LogD₇.₄ are effectively identical.

Step-by-Step Protocol (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing the phases to separate.

-

Compound Dosing: Prepare a stock solution of the compound in the aqueous phase (PBS).

-

Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Diagram: Lipophilicity Determination Workflow

Caption: Shake-flask method for LogD determination.

Synthesis Pathway

While multiple synthetic routes are possible, a common and effective method for constructing bi-aryl systems like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Diagram: Representative Suzuki Coupling Synthesis

Caption: General synthetic route via Suzuki coupling.

Conclusion and Future Directions

This guide establishes a foundational physicochemical profile for this compound. The computational data suggests it possesses drug-like properties, including moderate lipophilicity and a neutral state at physiological pH, which are favorable for oral bioavailability. The predicted spectroscopic characteristics provide a clear roadmap for its structural confirmation upon synthesis.

For drug development professionals, the next logical steps would involve the empirical validation of these properties using the detailed protocols provided. Investigating its metabolic stability in liver microsomes and assessing its permeability in cell-based assays (e.g., Caco-2) would further clarify its potential as a scaffold for novel therapeutics. The interplay of the fluorophenyl and cyanopyridine motifs makes this compound, and its derivatives, a compelling area for further research in medicinal chemistry.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025). Physicochemical properties. Fiveable.

- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- The Royal Society of Chemistry. (n.d.).

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central (PMC) - NIH.

- Li, Z., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry.

- ChemicalBook. (n.d.). This compound, 95+%. ChemicalBook.

- The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. The Royal Society of Chemistry.

- PubChem. (n.d.). 5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one. PubChem.

- Dehring, K. A., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central (PMC) - NIH.

- BIOFOUNT. (n.d.). 914349-75-0|this compound. BIOFOUNT.

- PubChem. (n.d.). Pyridine-2-carbonitrile. PubChem.

- The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry.

- Lipinski, C. A., et al. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- SpectraBase. (n.d.). 5-(4-FLUOROPHENYL)-3-(HYDROXYMETHYL)-PYRIDINE. SpectraBase.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.

- NIST. (n.d.). 2-Pyridinecarbonitrile. NIST WebBook.

- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

- PubChem. (n.d.). 5-[(2-Amino-4-chlorophenyl)amino]pyridine-2-carbonitrile. PubChem.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. This compound CAS#: 914349-75-0 [m.chemicalbook.com]

- 7. This compound, 95+% CAS#: [m.chemicalbook.com]

- 8. 914349-75-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one | C22H17FN2O4 | CID 4747706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-[(2-Amino-4-chlorophenyl)amino]pyridine-2-carbonitrile | C12H9ClN4 | CID 117890477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. spectrabase.com [spectrabase.com]

- 18. books.rsc.org [books.rsc.org]

"5-(4-Fluorophenyl)pyridine-2-carbonitrile solubility and stability"

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorophenyl group and a nitrile moiety. Its structural complexity makes it a valuable building block and intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making fluorinated pyridines attractive scaffolds in drug discovery.[1][2]

A thorough understanding of the solubility and chemical stability of this molecule is paramount for its effective application in research and development. Solubility directly impacts formulation strategies, bioavailability, and the design of homogeneous reaction conditions. Stability data, particularly from forced degradation studies, is critical for identifying potential degradation pathways, establishing appropriate storage conditions, and developing robust, stability-indicating analytical methods required for quality control.[3][4]

This guide provides a comprehensive technical overview of the key solubility and stability characteristics of this compound, outlining theoretical considerations and providing detailed, field-proven experimental protocols for their assessment.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below. These parameters form the basis for predicting its behavior in various solvent systems and under chemical stress.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇FN₂ | [5][6] |

| Molecular Weight | 198.20 g/mol | [5] |

| Appearance | Solid | [7] |

| Synonyms | 5-(4-Fluorophenyl)picolinonitrile | [7] |

| Predicted Boiling Point | 359.5 ± 32.0 °C | [5] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [5] |

| Predicted pKa | -1.05 ± 0.11 (for the conjugate acid) | [5] |

Solubility Profile

The solubility of a compound is a critical attribute that influences its handling, formulation, and biological absorption. The structure of this compound contains distinct features that govern its solubility profile.

Theoretical Considerations

-

Lipophilicity : The 4-fluorophenyl group significantly increases the molecule's lipophilicity (hydrophobicity) compared to an unsubstituted pyridine ring.[1][2] This suggests a preference for non-aqueous or organic solvents.

-

Basicity and pH-Dependent Solubility : The pyridine nitrogen atom provides a basic center. However, the strong electron-withdrawing effect of the adjacent nitrile group and the distal fluorophenyl ring substantially reduces the electron density on the nitrogen, making it a very weak base (predicted pKa of the conjugate acid is -1.05).[1][5] This low basicity implies that protonation will only occur under strongly acidic conditions, and therefore, a significant increase in aqueous solubility at low pH is not expected, unlike more basic pyridines.[1]

-

Polarity : The nitrile (-C≡N) group is polar and capable of acting as a hydrogen bond acceptor, which can contribute to solubility in polar aprotic solvents.

-

Solvent Selection Rationale : Based on these features, solubility screening should encompass a range of solvents, from nonpolar organic solvents to polar aprotic and protic systems, as well as aqueous buffers, to establish a comprehensive profile. Fluorinated pyridine derivatives often exhibit good solubility in polar organic solvents like DMSO, DMF, and THF.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is based on saturating a solvent with the compound and quantifying the concentration in the supernatant after equilibrium is reached. This protocol ensures that the measured solubility is a true representation of the compound's thermodynamic limit in that solvent.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation : Add an excess amount of this compound (e.g., 5-10 mg, ensuring some solid will remain undissolved) to a series of glass vials.

-

Solvent Addition : Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the respective vials.

-

Equilibration : Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

Sample Processing : Remove the vials and allow them to stand. For non-viscous solvents, centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration : Carefully withdraw an aliquot of the clear supernatant and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates. This step is critical to avoid artificially high results.

-

Dilution and Quantification : Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of a validated HPLC-UV method. Analyze the diluted sample and calculate the original concentration.

Recommended Solvents for Investigation

The following table provides a recommended list of solvents for creating a comprehensive solubility profile relevant to pharmaceutical development.

| Solvent Class | Specific Solvent | Rationale for Inclusion |

| Aqueous Buffers | 0.1 N Hydrochloric Acid | Assesses solubility under acidic conditions. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. | |

| Polar Protic | Methanol, Ethanol | Common solvents for synthesis, purification, and formulation. |

| Polar Aprotic | Acetonitrile (ACN) | Widely used in chromatography and synthesis. |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power; common for stock solutions. | |

| Tetrahydrofuran (THF) | Common ethereal solvent in organic synthesis.[8] | |

| Nonpolar | Dichloromethane (DCM) | Assesses solubility in a nonpolar halogenated solvent. |

Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is a cornerstone of drug development. Forced degradation (or stress testing) studies are conducted to deliberately degrade the compound under conditions more severe than accelerated stability testing.[3] These studies are essential for developing and validating stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[3][4][9]

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active compound due to degradation.[10] It must resolve the parent compound from all process impurities and degradation products.[11] Reverse-phase HPLC with UV detection is the most common technique for this purpose.[11][12]

Caption: Predicted Primary Hydrolytic Degradation Pathway.

The formation of 5-(4-fluorophenyl)pyridine-2-carboxylic acid is a highly probable outcome, as this compound is a known and available chemical entity. [13]Mass spectrometry coupled with HPLC would be the definitive technique to confirm the mass of this and other potential degradants. [11]

Data Summary and Interpretation

Results from the forced degradation study should be compiled to provide a clear overview of the molecule's stability profile.

| Stress Condition | Duration/Temp | % Degradation of Parent | Observations / Major Degradants (Retention Time) |

| 0.1 N HCl | 24 h @ 60°C | ||

| 0.1 N NaOH | 24 h @ 60°C | ||

| 3% H₂O₂ | 24 h @ RT | ||

| Thermal (Solid) | 7 days @ 80°C | ||

| Photolytic (Solution) | ICH Q1B |

Summary and Recommendations

This guide outlines the theoretical framework and practical methodologies for assessing the solubility and stability of this compound.

-

Solubility : The compound is predicted to have low aqueous solubility at physiological pH but good solubility in polar aprotic organic solvents such as DMSO and THF. An experimental determination using the shake-flask method across a range of pharmaceutically relevant solvents is essential to confirm its complete profile.

-

Stability : The primary anticipated degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid under both acidic and basic conditions. The stability-indicating HPLC method provided serves as a robust starting point for stress testing.

-

Handling and Storage : Based on the predicted stability profile, it is recommended to store this compound in a cool, dry place, protected from light and strong acidic or basic environments. For solutions, storage in a neutral, buffered solvent at refrigerated or frozen temperatures is advisable to minimize hydrolytic degradation.

References

- This compound - ChemicalBook.

- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem.

- Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchG

- Forced Degradation Studies Research Articles - Page 1 - R Discovery.

- Synthesis and properties of fluorinated pyridine-containing polyimides | Request PDF.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed.

- This compound, 95+% - ChemicalBook.

- Forced Degrad

- FDA-Approved Fluorinated Heterocyclic Drugs

- Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH.

- 5-[(4S,5S)-2-amino-5-(4-fluorophenyl)-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl]thiophene-2-carbonitrile | C17H15FN4OS | CID 89005224 - PubChem.

- 5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-one - PubChem.

- 5-(4-fluorophenyl)pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern

- stability-indicating hplc method: Topics by Science.gov.

- 5-(4-fluorophenyl)pyridine-2-carboxylic acid AldrichCPR - Sigma-Aldrich.

- HPLC Methods for analysis of Pyridine - HELIX Chrom

- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- This compound - CymitQuimica.

- pKa values of nitrogen heterocycles in acetonitrile (MeCN)

- 914349-75-0|this compound - BIOFOUNT.

- (PDF)

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.

- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene - Benchchem.

- 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.

- 338954-70-4|5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile - BLDpharm.

- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed.

- Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination - ResearchG

- 6-(4-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. This compound CAS#: 914349-75-0 [m.chemicalbook.com]

- 6. This compound, 95+% CAS#: [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-(4-fluorophenyl)pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Identity of a Key Research Tool

In the dynamic landscape of pharmacological research, precision in molecular identification is paramount. This guide focuses on the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, widely known in scientific literature as GSK1016790A. It is crucial to address a point of potential confusion at the outset. While the initial query for this guide was associated with CAS number 914349-75-0, a thorough review of authoritative chemical databases and peer-reviewed publications confirms that the correct CAS number for GSK1016790A is 942206-85-1 .[1][2][3][4] The former CAS number is linked to a different chemical entity, 5-(4-Fluorophenyl)picolinonitrile. This guide will exclusively detail the characterization and application of GSK1016790A under its correct CAS identifier, ensuring scientific accuracy for the research community.

Section 1: Introduction to GSK1016790A - A Gateway to Understanding TRPV4 Function

The TRPV4 channel, a non-selective cation channel, is a critical player in a myriad of physiological processes, including osmoregulation, mechanosensation, and vascular tone control.[5][6] The discovery and characterization of selective pharmacological modulators are indispensable for dissecting the intricate roles of this channel in both health and disease. GSK1016790A, developed by GlaxoSmithKline, has emerged as an invaluable tool for the scientific community, offering unparalleled potency and selectivity as a TRPV4 agonist.[4][7] This guide provides a comprehensive overview of the essential characterization data for GSK1016790A, offering insights into its chemical properties, biological activity, and the experimental protocols necessary for its effective utilization in research.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of robust and reproducible research.

Chemical Identity

| Property | Data | Source(s) |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [4] |

| Common Name | GSK1016790A, GSK101 | [4][5] |

| CAS Number | 942206-85-1 | [1][2][3][5] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4][5] |

| Molecular Weight | 655.61 g/mol | [2][4] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of GSK1016790A

Caption: 2D representation of GSK1016790A.

Physicochemical Properties

| Property | Data | Source(s) |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMSO (~15 mg/mL), DMF (~15 mg/mL), and Ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMSO first, then dilute (e.g., ~0.25 mg/mL in 1:3 DMSO:PBS pH 7.2). | [1][5] |

| Storage | Store at -20°C for long-term stability (≥4 years). | [1] |

| UV/Vis. (λmax) | 223, 231, 286 nm | [1][5] |

Expert Insight: The solubility profile of GSK1016790A is a critical consideration for experimental design. Its poor aqueous solubility necessitates the use of organic solvents like DMSO for stock solutions. When preparing working solutions for cell-based assays, it is imperative to perform serial dilutions to minimize the final DMSO concentration, as high concentrations can exert cytotoxic effects and interfere with cellular processes. A final DMSO concentration below 0.1% is generally recommended.

Section 3: Biological Activity and Mechanism of Action

GSK1016790A is a cornerstone tool for investigating TRPV4 biology due to its high potency and selectivity.

Potency as a TRPV4 Agonist

GSK1016790A activates TRPV4 channels at nanomolar concentrations, inducing a robust influx of cations, primarily Ca²⁺.

| Cell System | Species | EC₅₀ | Source(s) |

| HEK293 cells expressing TRPV4 | Human | 2.1 nM | [5][7] |

| HEK293 cells expressing TRPV4 | Mouse | 18 nM | [5][7] |

| Choroid plexus epithelial cells | Not specified | 34 nM | |

| HeLa cells expressing TRPV4 | Human | 3.3 nM |

Expert Insight: The ~300-fold greater potency of GSK1016790A compared to the older, less selective TRPV4 agonist, 4α-phorbol 12,13-didecanoate (4α-PDD), underscores its superiority as a research tool for specific TRPV4 activation.[7] This enhanced potency allows for the use of lower concentrations, minimizing the risk of off-target effects.

Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, where it shows no activity even at concentrations up to 20 µM. This selectivity is crucial for attributing observed physiological effects directly to the activation of TRPV4.

Mechanism of Action: From Channel Gating to Cellular Response

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This initial signal propagates through various downstream signaling pathways, leading to diverse cellular responses.

Caption: Signaling pathways activated by GSK1016790A.

Activation of TRPV4 by GSK1016790A leads to a significant increase in intracellular calcium concentration ([Ca²⁺]i).[8] This calcium signal can then activate various downstream effectors. For instance, in endothelial cells, this leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) partially through the AMP-activated protein kinase (AMPK) pathway.[5][9] This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation and the inhibition of monocyte adhesion, a critical event in the development of atherosclerosis.[5][9][10]

Furthermore, prolonged stimulation with GSK1016790A can induce the endocytosis and downregulation of TRPV4 channels from the plasma membrane.[6][8][11] This process is dependent on calcium and is controlled by a PI3K, PKC, and RhoA signaling pathway.[6][12] This agonist-induced internalization represents a crucial feedback mechanism for regulating channel activity.

Section 4: Key Experimental Protocols and Workflows

The following protocols provide a framework for characterizing the effects of GSK1016790A in both in vitro and in vivo settings.

In Vitro Characterization

This assay is fundamental for quantifying the potency of GSK1016790A by measuring changes in intracellular calcium.

Protocol:

-

Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary endothelial cells) in 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS, typically for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition: Prepare a serial dilution of GSK1016790A in HBSS. Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add the compound and simultaneously measure the fluorescence signal.

-

Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence response is plotted against the concentration of GSK1016790A to generate a dose-response curve and calculate the EC₅₀ value.

Caption: Workflow for Calcium Imaging Assay.

This technique provides a direct measure of the ion channel currents activated by GSK1016790A.

Protocol:

-

Cell Preparation: Plate cells expressing TRPV4 on glass coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps to measure the current-voltage (I-V) relationship.

-

Compound Application: Perfuse GSK1016790A into the recording chamber and record the induced current.

-

Data Analysis: Analyze the magnitude and characteristics of the GSK1016790A-evoked currents. This can reveal details about channel activation and desensitization kinetics.[13]

In Vivo Applications

GSK1016790A has been shown to be protective in a mouse model of atherosclerosis.

Protocol:

-

Animal Model: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE⁻/⁻) mice.

-

Diet: Feed the mice a high-fat, Western-type diet to induce atherosclerotic plaque formation.

-

Drug Administration: Administer GSK1016790A or vehicle control to the mice. This can be done via oral gavage (e.g., 10 mg/kg/day).[9][10][14]

-

Treatment Duration: Continue the treatment for a specified period (e.g., 4-8 weeks).

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the aortas.

-

Quantification of Atherosclerosis: Stain the aortas en face with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area. Aortic root sections can also be analyzed for plaque size and composition (e.g., macrophage content via CD68 staining).[9]

GSK1016790A has been used to investigate the role of TRPV4 in bladder function and overactivity.

Protocol:

-

Animal Model: Use adult female Sprague-Dawley or Wistar rats.[15][16]

-

Surgical Preparation: Anesthetize the rats and implant a catheter into the bladder dome for infusion and pressure recording.[16]

-

Cystometry: After a recovery period, perform cystometry on conscious or anesthetized rats by infusing saline into the bladder and recording intravesical pressure.

-

Drug Administration: Administer GSK1016790A intravesically (e.g., 3 µM to 10 mM) and continue to record bladder activity.[15][17][18][19]

-

Data Analysis: Analyze cystometric parameters such as bladder capacity, voiding interval, voided volume, and the frequency of bladder contractions to assess the effect of GSK1016790A on bladder function.[7][19]

Section 5: Safety and Handling

As a potent bioactive compound, appropriate safety precautions are necessary when handling GSK1016790A.

-

Hazard Statement: This material should be considered hazardous.[1]

-

Precautionary Measures: Do not ingest or inhale. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Safety Data Sheet (SDS): Users must review the complete SDS provided by the supplier before use.[1][8]

Conclusion: A Versatile Tool for Advancing Research

GSK1016790A has proven to be a robust and reliable tool for the interrogation of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the role of TRPV4 in a wide range of physiological and pathophysiological contexts, from vascular biology and atherosclerosis to bladder control.[5][7] This guide provides a foundational repository of its key characteristics and experimental applications, empowering researchers to design and execute well-controlled and impactful studies. As research into TRPV4 continues to evolve, GSK1016790A will undoubtedly remain a central component of the pharmacopeia for scientists in this field.

References

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

-

Xu, S., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget. [Link]

-

Birder, L. A., et al. (2019). Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats. American Journal of Physiology-Renal Physiology. [Link]

-

Deruyver, Y., et al. (2018). Intravesical Activation of the Cation Channel TRPV4 Improves Bladder Function in a Rat Model for Detrusor Underactivity. European Urology. [Link]

-

Baratchi, S., et al. (2019). Figure 4: GSK1016790A induced the partial fusion of TRPV4 channels to... ResearchGate. [Link]

-

Liu, Y., et al. (2023). A) In vivo atherosclerosis model construction and treatment protocol in... ResearchGate. [Link]

-

Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Wikipedia. (n.d.). GSK1016790A. [Link]

-

Deruyver, Y., et al. (2018). -GSK1016790A induces bladder hyperactivity in sham-operated rats and... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. PubMed Central. [Link]

-

Aizawa, N., et al. (2012). Effects of TRPV4 cation channel activation on the primary bladder afferent activities of the rat. Neurourology and Urodynamics. [Link]

-

Funahashi, Y., et al. (2022). TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways. Frontiers in Immunology. [Link]

-

ResearchGate. (n.d.). (PDF) A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central. [Link]

-

Frontiers Media S.A. (n.d.). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers. [Link]

-

ResearchGate. (n.d.). GsK1016790A attenuates monocyte adhesion to endothelial cells in vitro... ResearchGate. [Link]

-

Sullivan, M. N., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology. [Link]

-

ResearchGate. (n.d.). (PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. [Link]

-

Wang, L., et al. (2025). GSK1016790A, a TRPV4 Agonist, Repairs Spermatogenic Dysfunction Caused By Diabetes. Reproductive Sciences. [Link]

-

ResearchGate. (n.d.). GSK1016790A, a TRPV4 Agonist, Repairs Spermatogenic Dysfunction Caused By Diabetes. ResearchGate. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK1016790A - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV4 Agonist, GSK1016790A - CAS 942206-85-1 - Calbiochem MSDS - 530533 - Merck [merckmillipore.com]

- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 13. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of TRPV4 cation channel activation on the primary bladder afferent activities of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intravesical Activation of the Cation Channel TRPV4 Improves Bladder Function in a Rat Model for Detrusor Underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Accurate characterization of this molecule is paramount for its application and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this document serves as an in-depth reference for the identification, verification, and structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a pyridine ring substituted with a cyano group at the 2-position and a 4-fluorophenyl group at the 5-position. This arrangement of aromatic systems and electron-withdrawing groups dictates a unique and predictable spectroscopic fingerprint.

-

NMR Spectroscopy will reveal the distinct electronic environments of the seven aromatic protons and twelve carbon atoms. The fluorine atom will introduce characteristic splitting patterns in the ¹³C NMR spectrum.

-

IR Spectroscopy will highlight the key functional groups, most notably the sharp, intense absorption of the nitrile (C≡N) group and vibrations associated with the C-F bond and the two aromatic rings.

-

Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pathways, reflecting the stability of the aromatic systems.

graph "5_4_Fluorophenyl_pyridine_2_carbonitrile" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms

N1 [label="N", pos="0,1.2!"];

C2 [label="C", pos="-1.1,0.6!"];

C3 [label="C", pos="-1.1,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.1,-0.6!"];

C6 [label="C", pos="1.1,0.6!"];

C_CN [label="C", pos="-2.2,1.2!"];

N_CN [label="N", pos="-3.1,1.7!"];

C1_ph [label="C", pos="2.4,-1.2!"];

C2_ph [label="C", pos="3.5,-0.6!"];

C3_ph [label="C", pos="4.6,-1.2!"];

C4_ph [label="C", pos="4.6,-2.4!"];

C5_ph [label="C", pos="3.5,-3.0!"];

C6_ph [label="C", pos="2.4,-2.4!"];

F [label="F", pos="5.8,-2.9!"];

H3 [label="H", pos="-2.0,-1.1!"];

H4 [label="H", pos="0,-2.1!"];

H6 [label="H", pos="2.0,1.1!"];

H2_ph [label="H", pos="3.5,0.3!"];

H3_ph [label="H", pos="5.5,-0.7!"];

H5_ph [label="H", pos="3.5,-3.9!"];

H6_ph [label="H", pos="1.5,-2.9!"];

// Define bonds

edge [style=solid];

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C2 -- C_CN;

C_CN -- N_CN [style=triple];

C5 -- C1_ph;

C1_ph -- C2_ph;

C2_ph -- C3_ph;

C3_ph -- C4_ph;

C4_ph -- C5_ph;

C5_ph -- C6_ph;

C6_ph -- C1_ph;

C4_ph -- F;

C3 -- H3;

C4 -- H4;

C6 -- H6;

C2_ph -- H2_ph;

C3_ph -- H3_ph;

C5_ph -- H5_ph;

C6_ph -- H6_ph;

// Add double bonds

C3 -- C4 [style=double];

C5 -- C6 [style=double];

N1 -- C6 [style=double];

C2_ph -- C3_ph [style=double];

C5_ph -- C6_ph [style=double];

}

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is predicted to show seven signals in the aromatic region (7.0-9.0 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Labeled Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) H-3 8.0 – 8.2 dd J ≈ 8.5, 2.0 Hz H-4 7.8 – 8.0 d J ≈ 8.5 Hz H-6 8.8 – 9.0 d J ≈ 2.0 Hz H-2', H-6' 7.6 – 7.8 dd (or t) J ≈ 8.8, 5.5 Hz H-3', H-5' 7.1 – 7.3 t J ≈ 8.8 Hz

Interpretation:

-

Pyridine Protons (H-3, H-4, H-6): The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the ring nitrogen. H-6, being ortho to the nitrogen, is predicted to be the most downfield proton.[1] H-3 and H-4 will likely appear as a coupled system, with H-3 showing a doublet of doublets due to coupling with both H-4 and H-6 (meta-coupling).

-

Fluorophenyl Protons (H-2'/6', H-3'/5'): The fluorophenyl ring protons will appear as two distinct multiplets. The protons ortho to the fluorine (H-3'/5') will be shifted upfield relative to the meta protons (H-2'/6'). Both sets of protons will exhibit coupling to each other (ortho-coupling, ~8.8 Hz) and the H-2'/6' protons will also show coupling to the fluorine atom (meta-coupling, ~5.5 Hz), resulting in a doublet of doublets or a triplet-like appearance.[2][3]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display signals for all 12 carbon atoms. The presence of the fluorine atom will cause through-bond C-F coupling, which is observable as splitting of the carbon signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Labeled Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz) C-2 132 – 135 s - C-3 139 – 142 s - C-4 121 – 124 s - C-5 148 – 151 s - C-6 152 – 155 s - C≡N 116 – 118 s - C-1' 133 – 136 d ⁴JCF ≈ 3-4 Hz C-2', C-6' 128 – 131 d ³JCF ≈ 8-9 Hz C-3', C-5' 115 – 117 d ²JCF ≈ 21-22 Hz C-4' 162 – 165 d ¹JCF ≈ 245-255 Hz

Interpretation:

-

Nitrile Carbon (C≡N): The carbon of the cyano group is expected in the 116-118 ppm range.[4]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the substituents. C-2 and C-6 are typically the most deshielded.

-

Fluorophenyl Carbons: The most notable feature is the large one-bond coupling constant (¹JCF) for C-4', the carbon directly attached to the fluorine atom, which is expected to be around 250 Hz.[5][6] The other carbons in the fluorophenyl ring will show smaller couplings (²JCF, ³JCF, and ⁴JCF) that decrease with the number of bonds separating the carbon and fluorine atoms.[7] The signal for C-4' will also be the most downfield-shifted aromatic carbon due to the direct attachment of the electronegative fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity 2220 – 2240 C≡N stretch Aromatic Nitrile Strong, Sharp 3030 – 3100 C-H stretch Aromatic C-H Medium to Weak 1580 – 1610 C=C and C=N ring stretch Pyridine & Phenyl Rings Medium to Strong 1480 – 1520 C=C ring stretch Phenyl Ring Medium to Strong 1210 – 1250 C-F stretch Aryl Fluoride Strong 820 – 860 C-H out-of-plane bend 1,4-disubstituted Phenyl Strong

Interpretation:

The IR spectrum will be dominated by several key features:

-

Nitrile Stretch: The most diagnostic peak will be a sharp and intense absorption in the 2220-2240 cm⁻¹ region, characteristic of an aromatic nitrile.[4][8] Conjugation with the pyridine ring shifts this frequency slightly lower compared to saturated nitriles.[8]

-

Aromatic Vibrations: A series of peaks between 3030-3100 cm⁻¹ will correspond to the C-H stretching of both aromatic rings.[9] Multiple bands in the 1480-1610 cm⁻¹ region are due to the C=C and C=N skeletal vibrations of the aromatic rings.

-

C-F Stretch: A strong band around 1210-1250 cm⁻¹ is indicative of the C-F stretching vibration.[9]

-

Substitution Pattern: A strong absorption in the 820-860 cm⁻¹ range from C-H out-of-plane bending can help confirm the 1,4-disubstitution (para) of the fluorophenyl ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₂H₇FN₂

-

Exact Mass: 198.06 g/mol

-

Molecular Ion Peak [M+H]⁺: m/z = 199.06

Interpretation of Fragmentation:

Upon ionization, the molecular ion is formed. While ESI is a soft technique, some fragmentation can occur. In a higher-energy technique like Electron Ionization (EI), fragmentation patterns become more prominent.[10][11]

-

Molecular Ion (M⁺˙): The most abundant peak in a soft ionization spectrum would be the molecular ion at m/z 198, or the protonated molecule [M+H]⁺ at m/z 199.

-

Key Fragments: The bond between the two aromatic rings is a likely point of cleavage. Fragmentation could lead to the loss of the fluorophenyl radical or the cyanopyridine radical, although cleavage of the rings themselves is also possible. The stability of the resulting carbocations will govern the fragmentation pathway.[12][13] Common fragments might include:

-

m/z 103: Corresponding to the [C₆H₄N₂]⁺˙ ion (cyanopyridine cation).

-

m/z 95: Corresponding to the [C₆H₄F]⁺ ion (fluorophenyl cation).

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound reveals a set of distinct and identifiable features. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, with characteristic shifts and C-F coupling patterns. The IR spectrum confirms the presence of the key nitrile, aryl fluoride, and aromatic functionalities. Finally, mass spectrometry verifies the molecular weight and offers predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and structural confirmation of this important chemical entity, empowering researchers in their drug discovery and materials science endeavors.

References

- Supporting Information for a relevant chemical synthesis. (Note: While a direct source was not found, data for 4-Fluorobiphenyl was used as a structural analogue for prediction). [Source: vertexaisearch.cloud.google.com]

- BenchChem. (2025, December). An In-depth Technical Guide to the Lewis Base Properties of 2-Cyanopyridine in Chemical Reactions. BenchChem. [Source: benchchem.com]

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. BenchChem. [Source: benchchem.com]

- Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.). ResearchGate.

- 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum. (n.d.). ChemicalBook. [Source: chemicalbook.com]

- Notes On Nitriles IR Spectra. (n.d.). Scribd. [Source: scribd.com]

- Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (n.d.). PMC - NIH. [Source: ncbi.nlm.nih.gov]

- BenchChem. (2025). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. BenchChem. [Source: benchchem.com]

- 2-Cyanopyridine(100-70-9) 1H NMR. (n.d.). ChemicalBook. [Source: chemicalbook.com]

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Source: spectroscopymag.com]

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). Journal of the American Chemical Society. [Source: pubs.acs.org]

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Source: chem.libretexts.org]

- Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. [Source: chem.libretexts.org]

- Representative 19 F NMR spectra for extracts obtained after incubation... (n.d.). ResearchGate.

- Carbon-fluorine spin coupling constants. (2017, January 25). Reddit. [Source: reddit.com]

- Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate.

- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. [Source: typeset.io]

- 4-Fluorobiphenyl. (n.d.). PubChem. [Source: pubchem.ncbi.nlm.nih.gov]

- 4-Fluorobiphenyl - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Source: spectrabase.com]

- Supporting Information for deoxygenation of amine N-oxides. (n.d.). The Royal Society of Chemistry. [Source: rsc.org]

- 3-Cyanopyridine(100-54-9)IR1. (n.d.). ChemicalBook. [Source: chemicalbook.com]

- 2-Cyanopyridine(100-70-9)IR1. (n.d.). ChemicalBook. [Source: chemicalbook.com]

- Ligand Engineering of UiO-66 for CO2-to-DMC Reaction. (n.d.). MDPI. [Source: mdpi.com]

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Source: acdlabs.com]

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Source: nmrdb.org]

- CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Source: caspre.ca]

- Table of Characteristic IR Absorptions. (n.d.). [Source: URL not fully provided]

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Source: rsc.org]

- Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. [Source: chem.libretexts.org]

- Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). (2022, January 22). YouTube. [Source: youtube.com]

- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 14). YouTube. [Source: youtube.com]

- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. [Source: youtube.com]

- 4-Cyanopyridine(100-48-1) 1H NMR spectrum. (n.d.). ChemicalBook. [Source: chemicalbook.com]

- Copies of by 1H and 13C NMR spectra. (n.d.). The Royal Society of Chemistry. [Source: rsc.org]

- Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. [Source: youtube.com]

- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. (n.d.). NIH. [Source: ncbi.nlm.nih.gov]

- Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand. (2025, June 23). ResearchGate.

- 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. [Source: mdpi.com]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Crystal Structure Analysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile: A Multi-Faceted Approach from Synthesis to Supramolecular Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding of the three-dimensional atomic arrangement and intermolecular interactions is therefore not an academic exercise, but a cornerstone of rational drug design and development. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile, a heterocyclic compound of significant interest due to the prevalence of fluorinated pyridine scaffolds in medicinal chemistry.[1][2] We will navigate the entire workflow, from the strategic synthesis and cultivation of high-quality single crystals to advanced analytical techniques. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and integrating single-crystal X-ray diffraction (SC-XRD) with powerful computational tools like Hirshfeld surface analysis and Density Functional Theory (DFT) to yield a holistic understanding of the molecule's solid-state behavior.

Introduction: The Significance of Fluorinated Pyridines and Structural Analysis

Fluorine-containing pyridine derivatives are privileged structures in modern drug discovery.[1][2] The strategic incorporation of fluorine can profoundly modulate a molecule's metabolic stability, binding affinity, and membrane permeability.[3] The title compound, this compound, combines the biologically significant pyridine ring with a fluorophenyl moiety and a cyano group, making it a valuable scaffold for therapeutic development.